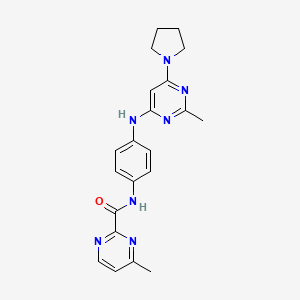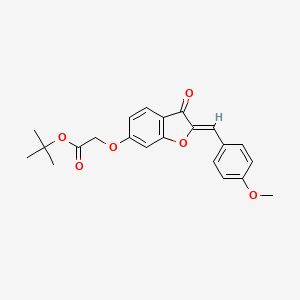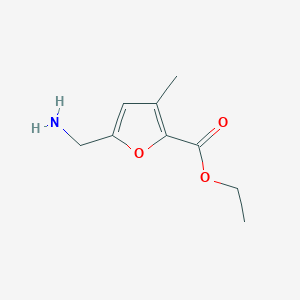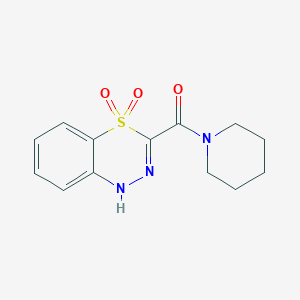![molecular formula C22H22ClN3O2 B2693822 2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2,6-dimethylphenyl)acetamide CAS No. 1226455-28-2](/img/structure/B2693822.png)
2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2,6-dimethylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2,6-dimethylphenyl)acetamide is an organic compound that features a complex structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2,6-dimethylphenyl)acetamide generally involves multi-step organic reactions. Commonly, a starting material such as 3,4-dihydrobenzo[b][1,6]naphthyridine undergoes a chlorination process followed by the introduction of a keto group. Subsequent reactions might involve amide formation where N-(2,6-dimethylphenyl)acetyl chloride reacts with the intermediate product to achieve the final compound.
Industrial Production Methods: Industrial production methods would emphasize scalable and cost-effective processes. This might involve optimized reaction conditions such as temperature control, use of catalysts to enhance yield, and purification methods like crystallization or chromatography to ensure product purity.
化学反应分析
Types of Reactions: 2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2,6-dimethylphenyl)acetamide can undergo various chemical reactions including:
Oxidation: : Oxidizing agents can potentially target the dihydrobenzo[b][1,6]naphthyridine ring system.
Reduction: : Specific reducing agents can reduce the keto group to an alcohol.
Substitution: : The chloro substituent can undergo nucleophilic substitution under suitable conditions.
Oxidation: : Use of agents like potassium permanganate (KMnO4).
Reduction: : Common agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: : Nucleophiles like amines or thiols can be used.
Major Products Formed: Depending on the reaction conditions, products may include:
Oxidized derivatives with hydroxyl or carbonyl functionalities.
Reduced derivatives where the keto group is converted to an alcohol.
Substituted derivatives where the chloro group is replaced by other functional groups.
科学研究应用
Chemistry: 2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2,6-dimethylphenyl)acetamide is explored for its reactivity and stability, contributing to studies on synthetic methodologies and reaction mechanisms.
Biology: In biological research, this compound's interaction with biomolecules can provide insights into biochemical pathways and cellular functions, especially due to its complex structure and functional groups.
Medicine: Potential medicinal applications include its use as a precursor or intermediate in the synthesis of pharmacologically active molecules. Its structural features can be pivotal in drug design and development for targeting specific biological pathways.
Industry: Industrially, it could be applied in the manufacture of advanced materials with specific properties, owing to its unique molecular architecture.
作用机制
The mechanism of action involves the interaction of its functional groups with specific molecular targets. The chloro group and keto functionality can interact with enzymes or receptors, modulating biological pathways. Additionally, the compound's framework allows for binding with active sites on proteins, influencing cellular processes.
相似化合物的比较
Similar Compounds:
2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2-yl)-N-phenylacetamide
8-chloro-10-(dihydrobenzo[b][1,6]naphthyridinylidene)acetamide
Uniqueness: 2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2,6-dimethylphenyl)acetamide is unique in its combination of the chloro and keto groups along with a complex ring structure. This specific arrangement allows for distinct reactivity and potential applications that may not be observed in closely related compounds. For example, the presence of dimethylphenyl group offers additional steric and electronic effects, potentially altering its interaction with biological targets compared to its analogs.
In sum, this compound stands as a notable compound with diverse synthetic, chemical, and application avenues worthy of detailed exploration.
属性
IUPAC Name |
2-(8-chloro-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(2,6-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O2/c1-13-4-3-5-14(2)21(13)25-20(27)12-26-9-8-19-17(11-26)22(28)16-10-15(23)6-7-18(16)24-19/h3-7,10H,8-9,11-12H2,1-2H3,(H,24,28)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFEVBUPICQVUMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCC3=C(C2)C(=O)C4=C(N3)C=CC(=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methyl-2-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2693740.png)


![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2693747.png)
![1-(4-bromophenyl)-5-(3-(trifluoromethyl)benzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2693752.png)
![Tert-butyl 3-oxo-decahydropyrido[3,4-b]piperazine-1-carboxylate](/img/structure/B2693753.png)
![2-(3-Phenyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2693754.png)
![(1R,5S)-8-((3,4-difluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2693755.png)
![Tert-butyl 3-[4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-2-oxopyrrolidin-1-yl]azetidine-1-carboxylate](/img/structure/B2693758.png)
![N-[(2Z)-6-acetamido-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide](/img/structure/B2693759.png)
![7-(4-(4-fluorobenzyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2693760.png)

![(4-chlorophenyl){4-[5-(2,4-dichlorophenyl)-2-furyl]-1-methyltetrahydro-1H-pyrrol-3-yl}methanone](/img/structure/B2693762.png)
